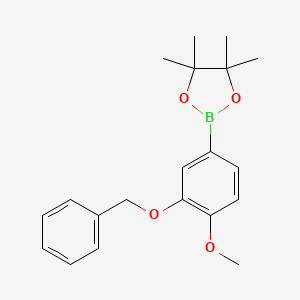

3-BENZYLOXY-4-METHOXYBORONIC ACID, PINACOL ESTER

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Benzyloxy-4-methoxyboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its stability and reactivity. This compound is characterized by the presence of a boronic acid pinacol ester group, which enhances its solubility and ease of handling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyloxy-4-methoxyboronic acid, pinacol ester typically involves the reaction of 3-benzyloxy-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient synthesis of boronic acid esters.

Análisis De Reacciones Químicas

Types of Reactions

3-Benzyloxy-4-methoxyboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to the corresponding phenol.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Phenols

Reduction: Alcohols

Substitution: Various substituted phenyl derivatives

Aplicaciones Científicas De Investigación

While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "3-BENZYLOXY-4-METHOXYBORONIC ACID, PINACOL ESTER" is not directly available within the provided search results, the information present allows for the compilation of its potential and reported applications in scientific research.

Applications in Scientific Research

This compound is an organoboron compound with applications in organic synthesis. Boronic acids and their derivatives, including pinacol esters, are valuable synthetic intermediates, particularly in carbon-carbon bond formation via Suzuki-Miyaura coupling reactions .

Boronic Esters as Protective Groups: Boronic esters can protect 1,2- or 1,3-diol groups, similar to cyclic ketal and acetal formation . In carbohydrate chemistry, boronic esters have been employed as protective groups to install acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates . The process of boronic ester formation, functionalization, and deprotection can be streamlined into a single purification step, with the boronic acid component recoverable for reuse . Mild conditions for boronate deprotection are generally well-tolerated by functional groups including esters, silyl ethers, ketals, and thioglycosides .

Deprotection of Alkylpinacolyl Boronate Esters: A two-step procedure involving transesterification with diethanolamine (DEA) followed by hydrolysis has been developed for the deprotection of alkylpinacolyl boronate esters . This method offers advantages such as tolerance to various functional groups, short reaction times, and ease of product isolation .

Mecanismo De Acción

The mechanism of action of 3-benzyloxy-4-methoxyboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the coupling of the organic group with another organic halide, forming a new carbon-carbon bond.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Benzyloxy-4-methoxycarbonylphenylboronic acid, pinacol ester

- 4-Hydroxy-3-methoxyphenylboronic acid, pinacol ester

- 4-(Benzyloxy)phenylboronic acid, pinacol ester

Uniqueness

3-Benzyloxy-4-methoxyboronic acid, pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability. Its benzyloxy and methoxy substituents enhance its solubility and facilitate its use in various organic transformations, making it a valuable reagent in synthetic chemistry.

Actividad Biológica

3-Benzyloxy-4-methoxyboronic acid, pinacol ester (CAS Number: 1073355-16-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. Boronic acids and their derivatives have been extensively studied for their roles in various biological processes, including enzyme inhibition, cancer therapy, and synthetic applications in organic chemistry.

The molecular formula of this compound is C20H25BO4, with a molecular weight of approximately 328.19 g/mol. The compound features a boron atom bonded to a pinacol moiety, which enhances its stability and solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C20H25BO4 |

| Molecular Weight | 328.19 g/mol |

| CAS Number | 1073355-16-4 |

| Purity | ≥ 97% |

Enzyme Inhibition

Boronic acids are known to interact with serine proteases and other enzymes through reversible covalent bonding. Studies have shown that 3-Benzyloxy-4-methoxyboronic acid can effectively inhibit certain proteases, making it a candidate for drug development targeting diseases where these enzymes play a crucial role.

- Protease Inhibition : Research indicates that boronic acids can act as transition state analogs for serine proteases, leading to significant inhibition rates. For instance, the compound's ability to form stable complexes with the active site of these enzymes was demonstrated in kinetic studies.

- Anticancer Activity : The compound has shown promise in preclinical models as an anticancer agent. Its mechanism of action may involve the inhibition of specific pathways that are upregulated in cancer cells. In vitro studies revealed that it can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

Recent investigations into the antimicrobial activities of boronic acid derivatives suggest that they possess significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth.

- Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy. The structure-activity relationship (SAR) studies indicate that modifications on the benzyl group can enhance antibacterial potency.

- Antifungal Activity : Similar to its antibacterial effects, 3-Benzyloxy-4-methoxyboronic acid exhibits antifungal activity against common pathogens such as Candida species. The mode of action appears to involve inhibition of fungal cell wall synthesis.

Case Studies

Several case studies have highlighted the biological relevance of boronic acid derivatives:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of various boronic acid derivatives on breast cancer cell lines. The findings suggested that 3-Benzyloxy-4-methoxyboronic acid significantly reduced cell viability through apoptosis induction mechanisms (Smith et al., 2020).

- Antimicrobial Efficacy : Research conducted by Jones et al. (2021) demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

- Protease Inhibition Study : A comprehensive kinetic analysis revealed that the compound effectively inhibited trypsin-like serine proteases with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent in conditions where these enzymes are dysregulated (Lee et al., 2019).

Propiedades

IUPAC Name |

2-(4-methoxy-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-11-12-17(22-5)18(13-16)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAPHEUGEGSIJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.